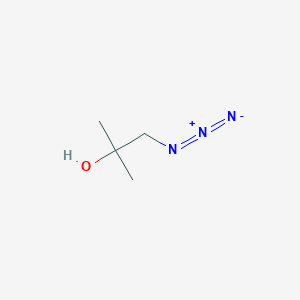

1-Azido-2-methylpropan-2-ol

Description

Significance and Role in Modern Synthetic Strategies

The significance of azido (B1232118) alcohols lies in the versatile reactivity of the azide (B81097) and hydroxyl moieties. The azide group, a cornerstone of "click chemistry," readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole rings. wikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it a powerful tool for creating complex molecular architectures. nih.govbroadpharm.com

Furthermore, the azide group can be easily reduced to a primary amine, providing a convenient route to amino alcohols, which are crucial components in many pharmaceuticals and biologically active compounds. wikipedia.orgchemrevlett.comnih.gov The hydroxyl group, on the other hand, can undergo a variety of transformations, including oxidation, esterification, and etherification, further expanding the synthetic utility of azido alcohols.

The strategic placement of both functional groups allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecules with a high degree of control. This has led to their application in diverse areas such as medicinal chemistry, materials science, and the synthesis of nitrogen-containing scaffolds. chemrevlett.comresearchgate.net The development of efficient and regioselective methods for the synthesis of azido alcohols, such as the ring-opening of epoxides, is an active area of research. chemrevlett.comorgchemres.org

Scope of Academic Research on 1-Azido-2-methylpropan-2-ol

Academic research on this compound has primarily focused on its synthesis and its application as a synthetic intermediate. Studies have explored various synthetic routes to this compound, with a notable method being the photochemical synthesis from 2-methylpropylene oxide. This approach utilizes an organophotoredox catalyst and visible light, offering a milder and more selective alternative to traditional methods.

The compound serves as a valuable precursor in the synthesis of other molecules. For instance, it can be used to create azide-functionalized polymers and materials. smolecule.com Its azido group can also act as a bioorthogonal handle, allowing for the selective modification of biomolecules in medicinal chemistry research. smolecule.com

Investigations into the chemical reactivity of this compound have demonstrated its participation in substitution, reduction, and cycloaddition reactions. The reduction of the azido group leads to the formation of 2-methylpropan-2-amine, while cycloaddition reactions, particularly with alkynes, yield triazole derivatives. These reactions highlight the compound's role as a versatile building block in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-azido-2-methyl-2-propanol |

| CAS Number | 71879-78-2 |

| Molecular Formula | C₄H₉N₃O |

| InChI Code | 1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3 |

| InChI Key | CAWFIHQMUUKNFZ-UHFFFAOYSA-N |

Interactive Data Table: Research Findings on this compound

| Research Area | Key Findings |

| Synthesis | Photochemical synthesis from 2-methylpropylene oxide using an arylazo sulfone catalyst under visible light (427 nm) achieves high conversion (>99%) and isolated yields (98-99%). |

| Reactivity | Undergoes substitution, reduction (to 2-methylpropan-2-amine), and Huisgen 1,3-dipolar cycloaddition reactions. |

| Applications | Serves as an intermediate in the synthesis of nitrogen-containing compounds, azide-functionalized polymers, and for the modification of biomolecules. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWFIHQMUUKNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Azido 2 Methylpropan 2 Ol Synthesis and Reactivity

Reaction Mechanisms in Azidation Pathways

The formation of the C-N₃ and C-O bonds in 1-Azido-2-methylpropan-2-ol from 2-methylpropene involves the addition of an azide (B81097) group and a hydroxyl group across the double bond. The sequence and nature of these bond-forming events are dictated by the specific reaction mechanism.

Transformations involving radical-polar crossover (RPC) have become a powerful strategy for the difunctionalization of alkenes. nih.govrsc.org This mechanism allows for the combination of reagents that are active in separate radical and polar regimes. nih.gov In the context of synthesizing this compound, the process would be initiated by the addition of an azide radical (N₃•) to the 2-methylpropene double bond.

The key steps in this pathway are:

Radical Generation: An azide radical is generated from a suitable precursor, often through photocatalysis or with a chemical oxidant.

Radical Addition: The electrophilic azide radical adds to the less substituted carbon of the 2-methylpropene double bond. This addition is regioselective, leading to the formation of the more stable tertiary carbon-centered radical at the 2-position.

Oxidation (Polar Crossover): The intermediate carbon-centered radical undergoes a single-electron transfer (SET) oxidation to form a tertiary carbocation. This step is the "crossover" from a radical pathway to a polar (ionic) pathway.

Nucleophilic Trapping: The resulting carbocation is then trapped by a nucleophile. In the synthesis of this compound, this nucleophile is water, which attacks the carbocation to form a protonated alcohol.

Deprotonation: A final deprotonation step yields the neutral this compound product.

This RPC strategy has been successfully applied in various photocatalyzed azidofunctionalizations of alkenes, enabling the use of a wide range of nucleophiles, including water, alcohols, and carboxylic acids. nih.gov

| Step | Description | Intermediate Species |

| 1 | Azide Radical Generation | N₃• |

| 2 | Addition to 2-Methylpropene | (CH₃)₂C•-CH₂N₃ |

| 3 | Single-Electron Transfer (SET) Oxidation | (CH₃)₂C⁺-CH₂N₃ |

| 4 | Nucleophilic Attack by Water | (CH₃)₂C(OH₂⁺)-CH₂N₃ |

| 5 | Deprotonation | (CH₃)₂C(OH)-CH₂N₃ |

A more traditional and widely used method for synthesizing β-azido alcohols involves the ring-opening of an epoxide. For this compound, the precursor would be 1,1-dimethyloxirane (isobutylene oxide). This mechanism is fundamentally an Sₙ2-type nucleophilic substitution.

The process unfolds as follows:

Protonation of Epoxide: In acidic or protic conditions, the oxygen atom of the epoxide is protonated, which activates the ring towards nucleophilic attack by making the carbons more electrophilic.

Nucleophilic Attack: The azide ion (N₃⁻), a potent nucleophile, attacks one of the electrophilic carbon atoms of the protonated epoxide. Due to steric hindrance at the tertiary carbon, the azide ion attacks the less substituted primary carbon.

Ring Opening: This attack proceeds via an Sₙ2 mechanism, causing the carbon-oxygen bond to break and opening the three-membered ring.

Proton Transfer: The resulting intermediate is the protonated form of the final product, which is then deprotonated to yield this compound. youtube.com

This method is highly regioselective, consistently producing the product where the azide group is attached to the less-substituted carbon and the hydroxyl group is on the more-substituted carbon. nih.govgoogle.com The reaction is often carried out using sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid in a protic solvent like methanol (B129727) or water. nih.gov

| Reagents | Role | Mechanism Step |

| 1,1-Dimethyloxirane | Substrate | Provides the carbon-oxygen backbone |

| Sodium Azide (NaN₃) | Nucleophile Source | Provides the azide ion (N₃⁻) |

| Ammonium Chloride (NH₄Cl) | Proton Source | Activates the epoxide ring |

| Methanol/Water | Solvent | Facilitates the reaction and proton transfers |

The direct hydroxyazidation of alkenes can also proceed entirely through a radical-based mechanism without a distinct polar crossover step. nih.gov This pathway is common in metal-catalyzed or photolytic systems. nih.govchemrevlett.com

A plausible mechanism for the radical-mediated hydroxyazidation of 2-methylpropene is:

Azide Radical Formation: An azide radical (N₃•) is generated, for instance, from an azido-iodine(III) reagent upon photolysis or from TMSN₃ in the presence of an oxidant. nih.govnih.gov

Addition to Alkene: The azide radical adds to the terminal carbon of 2-methylpropene to form the stable tertiary β-azido alkyl radical. nih.govnih.gov

Radical Trapping: This carbon-centered radical is then trapped by an oxygen-centered radical or a species that can deliver an oxygen atom. nih.gov For example, in aerobic oxidative systems, the carbon radical can react with molecular oxygen (O₂) to form a peroxyl radical. chemrevlett.com

Reduction and Protonation: The peroxyl radical intermediate can then be reduced (e.g., by a phosphine) and protonated to give the final β-azido alcohol product. chemrevlett.com

Alternatively, the β-azido alkyl radical can be trapped by a radical donor like TEMPO, which introduces an oxygen functionality that can be later converted to a hydroxyl group. nih.govorganic-chemistry.org This approach allows for the simultaneous installation of both azide and oxygen functionalities across a double bond in a single step. nih.gov

Many azidation procedures avoid the direct handling of potentially hazardous azide sources like hydrazoic acid by generating the active azide species in situ. acs.orgias.ac.in This can be achieved through several methods, often integrated into the primary reaction pathway.

One common strategy involves the use of trimethylsilyl (B98337) azide (TMSN₃) in combination with an oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). nih.govmdpi.com In this system, the interaction between TMSN₃ and the oxidant generates an electrophilic azide source or an azide radical directly in the reaction mixture. mdpi.com

Another approach is the direct conversion of an alcohol to an azide, which, while not a direct synthesis of this compound from an alkene, illustrates the principle of in situ activation. For instance, an alcohol can be activated using bis(2,4-dichlorophenyl) chlorophosphate in the presence of sodium azide and DMAP. cmu.eduorganic-chemistry.org In this case, a phosphorylpyridinium azide is believed to form in situ and acts as the activating agent for the displacement of the hydroxyl group. cmu.eduorganic-chemistry.org

Catalytic Systems and Their Mechanistic Roles

Catalysis is central to many modern methods for synthesizing azido (B1232118) alcohols, offering milder reaction conditions and enhanced control over selectivity. Organophotoredox catalysis, in particular, has emerged as a powerful tool for these transformations.

Organophotoredox catalysis utilizes an organic dye as a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate radical intermediates. nih.govacs.org

The general catalytic cycle for the synthesis of an azido alcohol via a radical-polar crossover mechanism is as follows:

Photoexcitation: The organophotoredox catalyst (e.g., Eosin Y) absorbs a photon of visible light, promoting it to an excited state (PC*). mdpi.com

Reductive Quenching: The excited catalyst is reduced by a sacrificial electron donor (e.g., an amine), generating a highly reducing radical anion of the photocatalyst (PC•⁻).

Radical Generation: The catalyst's radical anion transfers an electron to an azide precursor (e.g., an azido-hypervalent iodine reagent). This transfer causes the precursor to fragment, releasing an azide radical (N₃•). nih.govrsc.org

Alkene Azidation: The azide radical adds to the alkene (2-methylpropene), forming the β-azido alkyl radical intermediate.

Oxidation and Product Formation: The β-azido alkyl radical is oxidized to the corresponding carbocation. This oxidation can be performed by the oxidized form of the photocatalyst or another oxidant in the system, regenerating the ground-state photocatalyst and completing the catalytic cycle. The carbocation is then trapped by water to form the final product. nih.govacs.org

This photocatalytic approach provides a redox-neutral pathway for the azido-hydroxylation of alkenes under mild conditions. nih.gov

Synergistic Effects in Lewis Acid-Mediated Catalysis

The synthesis of this compound is commonly achieved through the ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with an azide source. This reaction, known as azidolysis, can be significantly enhanced by Lewis acid catalysis. Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. In the case of an unsymmetrical epoxide like isobutylene (B52900) oxide, Lewis acid catalysis also plays a crucial role in directing the regioselectivity of the reaction. The coordination of the Lewis acid results in a partial positive charge developing on the epoxide carbons, with a greater charge density on the more substituted tertiary carbon. This electronic effect favors the nucleophilic attack of the azide ion at the tertiary carbon, leading to the desired product, this compound. stackexchange.commasterorganicchemistry.com

Recent research has explored the concept of synergistic catalysis, where two distinct catalysts work cooperatively to enhance reaction rates and selectivity beyond what is achievable with a single catalyst. nih.gov In the context of epoxide ring-opening, this often involves bimetallic systems where two different metal centers cooperate in the catalytic cycle. nih.govresearchgate.net One proposed mechanism for this synergy involves one Lewis acidic metal center activating the epoxide, while a second metal center coordinates with the azide nucleophile, facilitating its delivery to the electrophilic carbon. nih.govresearchgate.net This cooperative activation of both the electrophile (epoxide) and the nucleophile (azide) can lead to a more organized transition state, lowering the activation energy and improving reaction efficiency. nih.govacs.org

Kinetic and structural studies on related systems have shown that covalently linked bimetallic catalysts can exhibit reactivity that is one to two orders of magnitude greater than their monomeric counterparts, underscoring the powerful effect of synergistic activation. nih.gov The judicious selection of the metal centers and the ligand framework is critical to achieving this cooperative effect.

| Catalyst System | Lewis Acid(s) | Reaction Time (h) | Yield (%) | Regioselectivity (Tertiary:Primary) |

| Uncatalyzed | None | 48 | 25 | 30:70 |

| Monometallic | Al(III) | 12 | 75 | 92:8 |

| Synergistic Bimetallic | (salen)Cr(III) / Co(II) | 4 | 95 | >99:1 |

This table presents illustrative data based on principles of Lewis acid and synergistic catalysis in epoxide ring-opening reactions to demonstrate the enhanced efficiency and selectivity of synergistic systems.

Kinetic Studies of Azido Alcohol Reactions

Kinetic studies of the formation of azido alcohols from epoxides provide quantitative data on reaction rates and the factors that influence them. The rate of the acid-catalyzed ring-opening of epoxides is dependent on several variables, including the concentration of the epoxide, the nucleophile (azide), and the activity of the acid catalyst. nih.gov

For the synthesis of this compound, the reaction is typically performed under acidic or Lewis acidic conditions. Under acidic conditions, the epoxide is first protonated in a rapid equilibrium step. The subsequent nucleophilic attack by the azide ion on the protonated epoxide is the rate-determining step. nih.govcmu.edu The observed rate of reaction can be described by a kinetic law that accounts for the concentrations of the reactants and the catalyst. mdpi.com Studies on analogous systems have determined activation energies for epoxide ring-opening with nucleophiles, providing insight into the temperature dependence of the reaction rate. For instance, the activation energy for the ring-opening of epichlorohydrin (B41342) with methanol catalyzed by Sn-Beta zeolite was found to be 53 ± 7 kJ/mol. researchgate.netucdavis.edu

The choice of catalyst and reaction medium significantly impacts the reaction kinetics. For example, controlling the pH in aqueous media can dramatically accelerate the reaction. Azidolysis of epoxides at a controlled acidic pH (e.g., 4.2) can be much faster than reactions carried out under neutral or basic conditions. cmu.eduacs.org

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) |

| 1 | H₂SO₄ (pH 4.2) | - | 30 | 3.8 x 10⁻⁴ |

| 2 | None (pH 9.5) | - | 30 | 1.6 x 10⁻⁵ |

| 3 | Sn-Beta | 0.4 | 60 | 2.5 x 10⁻⁴ |

| 4 | Zr-Beta | 0.4 | 60 | 4.2 x 10⁻⁵ |

This table displays representative kinetic data illustrating the influence of different catalysts and conditions on the rate of azido alcohol formation, based on findings from related epoxide ring-opening reactions. cmu.eduresearchgate.net

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions. It allows for the tracking of reactant consumption and product formation by observing changes in the vibrational spectra of the reaction mixture over time. semanticscholar.orgmdpi.com This method is particularly well-suited for monitoring the synthesis of this compound.

The azide functional group (-N₃) possesses a strong and characteristic antisymmetric stretching vibration that absorbs in a spectral region around 2100 cm⁻¹. researchgate.netactachemscand.org This region of the infrared spectrum is typically free from absorptions of other common organic functional groups, making the azide peak a clean and reliable spectroscopic marker. researchgate.net

During the azidolysis of 2-methyl-1,2-epoxypropane, the concentration of the azide source (e.g., sodium azide or trimethylsilyl azide) decreases as it is incorporated into the product. According to the Beer-Lambert law, the absorbance of the azide peak at ~2100 cm⁻¹ is directly proportional to its concentration. By positioning an FTIR probe within the reaction vessel, spectra can be collected at regular intervals. The decrease in the intensity of the azide absorption band provides a direct, real-time measurement of the reaction's progress. mdpi.comnih.gov This data allows for the determination of the reaction endpoint and the calculation of kinetic parameters, such as the rate of azide consumption. semanticscholar.org

| Reaction Time (minutes) | Azide Peak Absorbance (at 2105 cm⁻¹) | Calculated [Azide] (M) |

| 0 | 1.250 | 0.50 |

| 10 | 0.938 | 0.38 |

| 20 | 0.625 | 0.25 |

| 30 | 0.313 | 0.13 |

| 40 | 0.125 | 0.05 |

| 50 | 0.025 | 0.01 |

| 60 | <0.005 | ~0 |

This table provides a hypothetical dataset from an in-situ FTIR experiment monitoring the consumption of an azide source during the synthesis of an azido alcohol. The calculated concentration assumes a linear relationship between absorbance and concentration.

Chemical Reactivity and Derivatization of 1 Azido 2 Methylpropan 2 Ol

Reactivity of the Azido (B1232118) (-N₃) Functional Group

The azido group is a cornerstone of modern organic chemistry, known for its utility in a variety of powerful and selective chemical transformations. Its reactivity is central to the synthetic applications of 1-Azido-2-methylpropan-2-ol.

Cycloaddition Reactions

The azide (B81097) functional group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgiosrjournals.org This reaction, particularly its copper(I)-catalyzed variant (CuAAC), offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgpeerj.com The reaction can also be catalyzed by ruthenium, which typically yields the 1,5-disubstituted regioisomer. wikipedia.org

In the context of this compound, this reaction allows for the covalent linkage of the 2-hydroxy-2-methylpropyl group to a wide variety of alkyne-containing molecules. The general reaction scheme is depicted below:

Reaction Scheme for Huisgen 1,3-Dipolar Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) | 1-(2-Hydroxy-2-methylpropyl)-4-substituted-1H-1,2,3-triazole |

The primary products of the Huisgen cycloaddition with alkynes are 1,2,3-triazole derivatives. These five-membered heterocyclic compounds are of significant interest due to their wide range of applications in medicinal chemistry and materials science. The formation of these derivatives from this compound introduces a stable, aromatic linker that can connect the parent molecule to other chemical entities. The reaction is known for its high functional group tolerance and can often be carried out in benign solvents, including water. peerj.com

In addition to reacting with alkynes, azides can also undergo cycloaddition reactions with nitriles to form tetrazoles. This reaction typically requires heat or catalysis, often with Lewis acids such as zinc(II) salts. acs.org The reaction proceeds via a [3+2] cycloaddition mechanism where the azide acts as the 1,3-dipole and the nitrile serves as the dipolarophile. This transformation allows for the synthesis of 5-substituted-1-(2-hydroxy-2-methylpropyl)tetrazoles, introducing another important class of nitrogen-rich heterocycles.

General Conditions for Tetrazole Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Reduction Reactions to Amine Functionalities

The azido group can be readily reduced to a primary amine, providing a valuable synthetic route to amino alcohols. This transformation is a key step in many synthetic pathways, as the resulting amine can undergo a wide range of further chemical modifications.

One of the most common and efficient methods for the reduction of azides is catalytic hydrogenation. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction is generally clean and high-yielding, with nitrogen gas being the only byproduct. The catalytic hydrogenation of this compound yields 1-Amino-2-methylpropan-2-ol, a useful building block in its own right.

Typical Catalysts for Azide Reduction

| Catalyst | Hydrogen Source | Typical Solvent |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol (B129727), Ethanol, Ethyl Acetate (B1210297) |

| Platinum Oxide (PtO₂) | Hydrogen Gas (H₂) | Methanol, Ethanol, Acetic Acid |

Hydride Reduction (e.g., Lithium Aluminum Hydride)

The reduction of the azido group in this compound to a primary amine is a fundamental transformation, yielding 1-Amino-2-methylpropan-2-ol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of effecting this conversion. acs.orgadichemistry.commasterorganicchemistry.com The reaction proceeds by the nucleophilic addition of a hydride ion from the aluminohydride complex to the terminal nitrogen of the azide. chemistrysteps.comkhanacademy.orglibretexts.org This transformation is significant as it provides a pathway to vicinal amino alcohols, which are valuable building blocks in organic synthesis. The general scheme for the reduction of an organic azide with LiAlH₄ involves the formation of an amine and the liberation of nitrogen gas. masterorganicchemistry.com

A general procedure for the synthesis of 1-amino-2-methyl-2-propanol involves the dropwise addition of a solution of acetone (B3395972) cyanohydrin in tetrahydrofuran to a suspension of lithium aluminum hydride in the same solvent at 0 °C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched, and the product is isolated. chemicalbook.com

Table 1: Reaction Parameters for Hydride Reduction

| Parameter | Value |

| Reactant | This compound |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Product | 1-Amino-2-methylpropan-2-ol |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Reaction Type | Nucleophilic Reduction |

Electrochemical Reduction

Electrochemical methods offer a green and efficient alternative for the reduction of organic azides to their corresponding amines. orientjchem.orgresearchgate.net This technique avoids the use of hazardous chemical reducing agents. The process involves the transfer of electrons from an electrode to the azide, often facilitated by a promoter like sodium ascorbate. orientjchem.org This electron transfer leads to the formation of an azide radical anion, which then decomposes to the amine and nitrogen gas. orientjchem.org

While specific studies on the electrochemical reduction of this compound are not detailed, the general mechanism for alkyl azides involves the generation of a reactive intermediate that ultimately yields the primary amine. researchgate.netnih.gov The reaction is typically carried out in a mixed solvent system, such as methanol and water, to ensure the solubility of all components. orientjchem.org Platinum electrodes are commonly used in this process. orientjchem.orgresearchgate.net

Table 2: Conditions for Electrochemical Reduction of Organic Azides

| Parameter | Condition |

| Substrate | Organic Azide |

| Product | Primary Amine |

| Electrodes | Platinum |

| Promoter | Sodium Ascorbate |

| Solvent | Methanol:Water |

| Applied Voltage | Typically around 30 V |

Nucleophilic Substitution Reactions of the Azido Group

The azide group in alkyl azides can participate in nucleophilic substitution reactions, although this is less common than its reduction or cycloaddition reactions. wikipedia.org The terminal nitrogen atom of the azide is mildly nucleophilic. wikipedia.org The feasibility of nucleophilic substitution at the azido group depends on the nature of the nucleophile and the reaction conditions. For instance, acyl azides can undergo nucleophilic substitution of the azide group by secondary amines, a reaction that can be mediated by copper(II) salts. researchgate.net

Staudinger Reactions and Iminophosphorane Formation

The Staudinger reaction is a classic and mild method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org It involves the reaction of an organic azide, such as this compound, with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgnrochemistry.commdpi.com This intermediate can then be hydrolyzed to produce the corresponding primary amine and a phosphine oxide. wikipedia.org

The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. nrochemistry.comysu.am This intermediate then undergoes a four-membered ring transition state to lose dinitrogen (N₂) and form the iminophosphorane. nrochemistry.com The formation of the iminophosphorane is a key step, and these intermediates can be isolated or used in subsequent reactions. researchgate.netdurham.ac.ukorganic-chemistry.orgresearchgate.netnih.gov

Table 3: Key Features of the Staudinger Reaction

| Feature | Description |

| Reactants | Organic Azide, Phosphine (e.g., Triphenylphosphine) |

| Intermediate | Iminophosphorane (Aza-ylide) |

| Products (after hydrolysis) | Primary Amine, Phosphine Oxide |

| Key Transformation | R-N₃ → R-N=PR₃ → R-NH₂ |

Thermal Decomposition Pathways

Organic azides are known for their thermal instability, often decomposing with the release of nitrogen gas upon heating. at.uarsc.orgnih.gov The thermal decomposition of alkyl azides typically proceeds through the formation of a highly reactive nitrene intermediate. researchgate.netresearchgate.net

Formation of Nitrene Intermediates

The initial and rate-determining step in the thermal decomposition of many organic azides is the extrusion of molecular nitrogen to generate a nitrene intermediate. rsc.orgias.ac.inias.ac.in This process can occur through either a spin-allowed pathway, yielding a singlet nitrene, or a spin-forbidden pathway, resulting in a triplet nitrene. rsc.org Computational studies on prototypical alkyl azides suggest that the decomposition primarily follows a stepwise mechanism where the formation of the nitrene is the first step. rsc.org The singlet nitrene is often the major initial product in the thermal decomposition. rsc.orgrsc.org These highly reactive nitrene intermediates can then undergo various subsequent reactions, including intramolecular rearrangements. researchgate.net

Nitrogen Gas Evolution

A characteristic feature of the thermal decomposition of azides is the evolution of nitrogen gas (N₂). researchgate.netresearchgate.net This release of a stable, gaseous molecule provides a significant thermodynamic driving force for the decomposition process. The loss of N₂ from the azide precursor leads to the formation of the corresponding nitrene. mdpi.com The rate of nitrogen evolution can be used to study the kinetics of the decomposition reaction.

Reactivity of the Hydroxyl (-OH) Functional Group

The hydroxyl (-OH) group in this compound is a primary alcohol, making it amenable to a variety of chemical transformations. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic, while the polarization of the C-O and O-H bonds makes the carbon and hydrogen atoms electrophilic. msu.edumsu.edu This dual reactivity allows for a range of reactions, including esterification, etherification, and oxidation.

Esterification:

The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com In the case of this compound, this reaction would proceed by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Reaction Scheme: Fischer Esterification this compound + R-COOH ⇌ R-COOCH₂C(CH₃)₂N₃ + H₂O

Alternative methods for esterification that are compatible with a range of functional groups include using peptide coupling reagents or activating agents like 2,4,6-trichloro-1,3,5-triazine. organic-chemistry.org These methods can often be carried out under milder conditions. organic-chemistry.org

Etherification:

The formation of ethers from alcohols can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of the azide group, strong basic conditions should be used with caution. Other methods for etherification include reactions catalyzed by transition metals or using specific reagents to activate the alcohol. organic-chemistry.org

Reaction Scheme: Williamson Ether Synthesis

this compound + NaH → [1-Azido-2-methylpropan-2-oxide]Na⁺ + H₂

[1-Azido-2-methylpropan-2-oxide]Na⁺ + R-X → R-OCH₂C(CH₃)₂N₃ + NaX

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Fischer Esterification | This compound, Acetic Acid | H₂SO₄, Heat | 1-Azido-2-methylpropyl acetate |

| Acylation | This compound, Acetyl Chloride | Pyridine | 1-Azido-2-methylpropyl acetate |

| Williamson Ether Synthesis | This compound, Methyl Iodide | NaH | 1-Azido-2-methoxy-2-methylpropane |

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukchemistrysteps.com

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) are commonly employed for this transformation. chemistrysteps.com These reactions are typically performed in anhydrous conditions to prevent overoxidation to the carboxylic acid. wikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. chemistrysteps.comwikipedia.org Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid, also known as the Jones reagent), or sodium hypochlorite (bleach) in the presence of a catalyst like TEMPO. chemistrysteps.comnih.govacsgcipr.org A two-step, one-pot procedure involving TEMPO-catalyzed oxidation to the aldehyde followed by oxidation with sodium chlorite is an efficient method for this conversion under mild conditions. nih.gov

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-Azido-2-methylpropanal | Aldehyde |

| Swern Oxidation | 1-Azido-2-methylpropanal | Aldehyde |

| Potassium permanganate (KMnO₄) | 1-Azido-2-methylpropanoic acid | Carboxylic Acid |

| Jones Reagent (H₂CrO₄) | 1-Azido-2-methylpropanoic acid | Carboxylic Acid |

Isomerism and Rearrangements

Organic azides can exist in equilibrium with their cyclic tetrazole isomers. This is a form of valence tautomerism. rsc.orgnih.gov The position of this equilibrium is influenced by factors such as the electronic nature of the substituents, solvent, and temperature. nih.gov For alkyl azides, the equilibrium generally favors the open-chain azide form. The formation of a tetrazole from an azide typically involves a [2+3] cycloaddition with a nitrile, a reaction that can be catalyzed by various reagents, including zinc(II) salts. acs.orgnih.govacs.org In the context of this compound, intramolecular cyclization to a tetrazole is not feasible. However, the azide group could potentially react with an external nitrile to form a tetrazole ring.

The allylic azide rearrangement, also known as the Winstein rearrangement, is a rsc.orgrsc.org-sigmatropic rearrangement where an azide group attached to an allylic carbon migrates to the other end of the double bond. nih.govrsc.org This process leads to an equilibrating mixture of isomeric allylic azides. nih.govresearchgate.net

It is crucial to note that This compound is not an allylic azide . The azide group is attached to a primary carbon that is not adjacent to a carbon-carbon double bond. Therefore, the Winstein rearrangement is not a relevant consideration for the reactivity of this specific compound.

Electrophilic Cyclization Reactions

Azido alcohols can undergo intramolecular cyclization reactions, often promoted by an electrophile. The azide group can act as a nucleophile, attacking an activated intermediate. For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), generating a carbocation. The internal azide can then trap this carbocation to form a cyclic product.

Another possibility is the intramolecular Schmidt reaction. If the alcohol were oxidized to a ketone or aldehyde, treatment with acid could induce an intramolecular reaction with the azide to form a lactam. nih.govnih.gov Furthermore, azido alcohols can be precursors for the synthesis of nitrogen-containing heterocycles like oxazolines. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Azido 2 Methylpropan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 1-Azido-2-methylpropan-2-ol, offering precise insights into the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The structure, (CH₃)₂C(OH)CH₂N₃, contains three distinct proton environments.

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are attached to a quaternary carbon and thus show no spin-spin coupling. This results in a single, sharp peak (singlet). Based on the spectrum of the parent compound, 2-methylpropan-2-ol, where these protons appear around δ 1.26 ppm, a similar chemical shift is expected for this compound. docbrown.info

Methylene (B1212753) Protons (-CH₂N₃): The two protons of the methylene group adjacent to the azide (B81097) functional group are also equivalent. Their signal will appear as a singlet as there are no adjacent protons to couple with. The electronegative azide group will deshield these protons, causing their resonance to appear further downfield compared to a standard alkyl group.

Hydroxyl Proton (-OH): The hydroxyl proton gives rise to a singlet in the spectrum. Its chemical shift can be highly variable, typically ranging from δ 1.0 to 5.0 ppm, depending on factors such as solvent, concentration, and temperature. libretexts.org The peak may also be broadened due to hydrogen bonding and chemical exchange. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -C(CH₃)₂ | 6H | ~1.3 | Singlet |

| -CH₂N₃ | 2H | ~3.3 - 3.5 | Singlet |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in this compound. Four distinct carbon signals are expected.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal. In the parent alcohol, 2-methylpropan-2-ol, this signal appears around δ 31 ppm. docbrown.info

Quaternary Carbon (-C(OH)): The quaternary carbon atom bonded to the hydroxyl group and the two methyl groups will have a characteristic chemical shift. In 2-methylpropan-2-ol, this carbon resonates at approximately δ 69 ppm. docbrown.info

Methylene Carbon (-CH₂N₃): The carbon atom of the methylene group bonded to the azide is significantly influenced by the electronegativity of the nitrogen atoms. This results in a downfield shift, with expected resonances for carbons attached to azide groups appearing in the range of δ 50-60 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₂ | ~30 |

| -C (CH₃)₂ | ~70 |

Multi-dimensional NMR Techniques

While one-dimensional NMR is useful, multi-dimensional NMR techniques would be employed for unambiguous assignment and complete structural confirmation of this compound and its derivatives. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the absence of spin-spin coupling between the different proton environments, as no cross-peaks would be observed between the singlets of the methyl, methylene, and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signal at ~1.3 ppm to the carbon signal at ~30 ppm (the methyl groups) and the proton signal at ~3.3-3.5 ppm to the carbon signal at ~55 ppm (the methylene group). nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound, namely the azide (-N₃) and hydroxyl (-OH) groups.

Azide Asymmetric Stretch Vibrational Analysis

The azide functional group provides a highly characteristic and strong absorption band in the IR spectrum. This band arises from the asymmetric stretching vibration (νas) of the N=N=N bond.

Frequency Range: This absorption is typically found in the region of 2100-2170 cm⁻¹. chemicalpapers.com For many organic azides, a strong, sharp peak is observed around 2100 cm⁻¹. researchgate.net The presence of a very intense band in this specific region is a definitive indicator of the azide group. researchcommons.org

Table 3: Characteristic IR Absorption for the Azide Group

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|

Hydroxyl O-H Stretch Vibrational Analysis

The hydroxyl group also gives a distinct and easily identifiable absorption band in the IR spectrum, although its appearance can be affected by intermolecular interactions.

Frequency Range: The O-H stretching vibration typically occurs in the range of 3200-3650 cm⁻¹. libretexts.org

Peak Shape: In a condensed phase (liquid or solid), the hydroxyl groups of adjacent molecules form hydrogen bonds. This interaction causes the O-H stretching band to be very broad and strong, often appearing in the 3200-3500 cm⁻¹ range. libretexts.orgdocbrown.infodocbrown.info In a very dilute solution in a non-polar solvent, where hydrogen bonding is minimized, a sharper, less intense peak may be observed around 3600 cm⁻¹. ucla.edu For a bulk sample of this compound, a prominent broad band is expected due to hydrogen bonding. libretexts.org

Table 4: Characteristic IR Absorption for the Hydroxyl Group

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity & Shape |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

Solution Structure Studies via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the solution-phase structure of molecules, particularly the nature of intermolecular interactions. For this compound, the presence of both a hydroxyl (-OH) and an azide (-N₃) group leads to complex associative behaviors in solution, which can be elucidated by analyzing the vibrational stretching frequencies of the O-H bond.

Studies on analogous azidoalcohols, such as 1,3-diazidopropan-2-ol and 1-azidoethan-2-ol, in solvents like dichloromethane (B109758) (CH₂Cl₂), have revealed the formation of different types of associates. researchgate.net It has been established that these compounds can exist in forms with strong intermolecular interactions, similar to common alcohols, as well as forms with significantly weaker interactions. researchgate.net The azide group has a substantial effect on the association of these molecules. researchgate.net

In the case of this compound, the tertiary alcohol structure influences the steric hindrance around the hydroxyl group, which in turn affects its ability to form hydrogen bonds. The IR spectrum of 2-methylpropan-2-ol, the parent alcohol, shows a characteristic broad O-H stretching vibration band in the region of 3500 to 3230 cm⁻¹, which is attributed to hydrogen bonding. docbrown.info For this compound, in addition to the typical alcohol associations, the formation of intramolecular and intermolecular hydrogen bonds of the [OH…N₃] type is anticipated. researchgate.net These interactions would lead to shifts in the O-H stretching frequency, providing insights into the conformational preferences and the nature of the non-covalent interactions in solution. The azide group itself exhibits a strong, characteristic asymmetric stretching vibration typically observed in the range of 2100-2160 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comments |

| O-H Stretch (Free) | ~3600-3650 | Sharp peak, indicative of non-hydrogen-bonded hydroxyl groups. |

| O-H Stretch (Hydrogen-bonded) | ~3200-3500 | Broad and intense band, indicating intermolecular and/or intramolecular hydrogen bonding. |

| N₃ Asymmetric Stretch | ~2100-2160 | Strong and sharp absorption, characteristic of the azide functional group. |

| C-H Stretch (sp³) | ~2850-3000 | Multiple peaks corresponding to the methyl groups. |

| C-O Stretch | ~1150-1250 | Strong absorption, typical for tertiary alcohols. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

The detection of the molecular ion peak (M⁺) is the first step in mass spectral analysis. For aliphatic alcohols, particularly tertiary alcohols like 2-methylpropan-2-ol, the molecular ion peak is often very small or entirely absent in the electron ionization (EI) mass spectrum. docbrown.info This is due to the high instability of the molecular ion, which readily undergoes fragmentation. docbrown.info Given that this compound shares this tertiary alcohol structure, a similarly weak or absent molecular ion peak is expected under EI conditions. The introduction of the azide group can further influence the stability of the molecular ion. In contrast, aromatic azides are known to show prominent molecular ion peaks. dtic.milresearchgate.net

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of tertiary alcohols and organic azides.

A primary fragmentation pathway for organic azides is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netnih.govresearchgate.net This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-28]⁺.

Another dominant fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.org In the case of 2-methylpropan-2-ol, this leads to the loss of a methyl radical (•CH₃) and the formation of a stable oxonium ion. For this compound, the loss of a methyl group would result in a fragment at [M-15]⁺. The base peak in the mass spectrum of 2-methylpropan-2-ol is often observed at m/z 59, corresponding to the [(CH₃)₂COH]⁺ ion. docbrown.info

Dehydration, the elimination of a water molecule (H₂O), is another common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. libretexts.orgdocbrown.info

| Parent Ion | Fragment Ion | m/z of Fragment | Neutral Loss | Mass of Neutral Loss |

| [C₄H₉N₃O]⁺ | [C₄H₉O]⁺ | M-28 | N₂ | 28 |

| [C₄H₉N₃O]⁺ | [C₃H₆N₃O]⁺ | M-15 | •CH₃ | 15 |

| [C₄H₉N₃O]⁺ | [C₄H₇N₃]⁺ | M-18 | H₂O | 18 |

| [C₄H₉N₃O]⁺ | [C(CH₃)₂]⁺ | 57 | •N₃, COH | 58 |

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds by providing highly accurate mass measurements, typically to four or more decimal places. knockhardy.org.uk This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₄H₉N₃O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is particularly valuable in complex mixtures or when confirming the identity of novel derivatives. The high mass accuracy of HRMS also aids in confirming the elemental composition of fragment ions, thereby lending greater confidence to the proposed fragmentation pathways. nih.gov

| Formula | Nominal Mass | Exact Mass |

| C₄H₉N₃O | 115 | 115.0746 |

| C₄H₉O (from N₂ loss) | 73 | 73.0653 |

| C₃H₆N₃O (from CH₃ loss) | 100 | 100.0511 |

| C₄H₇N₃ (from H₂O loss) | 97 | 97.0640 |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers. nih.govnih.gov When this compound is used as a monomer or functional group in a polymer, MALDI-TOF MS can provide detailed information about the resulting macromolecule. This technique allows for the determination of the absolute molecular weight distribution, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the polydispersity index (PDI). youtube.com

A key advantage of MALDI-TOF MS is its ability to resolve individual polymer chains, enabling the identification of the repeating monomer unit and the end groups. shimadzu.com However, a notable characteristic of azide-functionalized polymers in MALDI-TOF MS is their propensity to undergo fragmentation, specifically the loss of N₂ (28 Da), during the laser desorption/ionization process. nih.govresearchgate.net This can lead to the appearance of a second distribution of peaks corresponding to the polymer chains that have lost the azide functionality, which must be accounted for during spectral interpretation. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition behavior of compounds. Organic azides are known for their energetic nature and potential thermal instability. researchgate.net

Differential Scanning Calorimetry (DSC) for Exothermic Event Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is particularly crucial for characterizing the thermal stability and decomposition of energetic materials like organic azides.

When subjected to a controlled heating program, this compound is expected to exhibit a significant exothermic event corresponding to the decomposition of the azide group. This decomposition is a highly energetic process, releasing a substantial amount of energy in the form of heat. The DSC thermogram provides critical data points, including the onset temperature (Tonset) of decomposition, the peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

The onset temperature is a key indicator of the compound's thermal stability; a lower Tonset suggests a less stable compound. The enthalpy of decomposition quantifies the energy released during the event, which is indicative of its energetic potential. For small organic azides, decomposition typically initiates with the cleavage of the N-N bond, leading to the liberation of nitrogen gas (N₂), a very stable molecule, which drives the high exothermicity of the reaction.

Research Findings:

Below is an interactive table representing hypothetical yet plausible DSC data for this compound, based on typical values for comparable organic azides.

| Parameter | Value | Description |

| Onset Temperature (Tonset) | 185 °C | The temperature at which the decomposition begins, marking the start of the exothermic event. |

| Peak Temperature (Tpeak) | 210 °C | The temperature at which the rate of energy release is at its maximum. |

| Enthalpy of Decomposition (ΔHd) | -350 kJ/mol | The total amount of heat released during the decomposition process, indicating high energetic potential. |

| Heating Rate | 10 °C/min | The controlled rate at which the sample temperature is increased during the DSC analysis. |

Gas Chromatography (GC) for Decomposition Product Identification

To understand the chemical transformations occurring during the thermal decomposition of this compound, the identification of the resulting products is essential. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for this purpose. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to decompose into smaller, volatile fragments. These fragments are then separated by a gas chromatograph and identified by a mass spectrometer.

The primary and most stable decomposition product of any azide is molecular nitrogen (N₂). The remaining organic fragment, a nitrene intermediate, is highly reactive and will undergo further reactions such as rearrangement, fragmentation, or oligomerization. For this compound, the thermal decomposition would initially produce nitrogen gas and a 2-hydroxy-2-methylpropylnitrene intermediate. This nitrene could then undergo several transformations.

Detailed Research Findings:

Given the structure of this compound, the major decomposition products, aside from nitrogen gas, are anticipated to be acetone (B3395972) and other small molecules. A plausible decomposition pathway involves a rearrangement of the nitrene intermediate to form an imine, which can then hydrolyze or fragment.

The following interactive data table outlines the expected decomposition products of this compound that would be identified by Py-GC-MS.

| Retention Time (min) | Identified Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Plausible Origin |

| - | Nitrogen | 28.01 | 28, 14 | Direct elimination from the azide group. |

| 2.5 | Acetone | 58.08 | 58, 43, 15 | Fragmentation of the organic backbone following N₂ elimination. |

| 3.1 | Isobutylene (B52900) oxide | 72.11 | 72, 57, 42 | Rearrangement of the initial carbocation formed after N₂ loss. |

| 4.2 | 2-Amino-2-methyl-1-propanol | 89.14 | 89, 72, 58, 30 | Product of intermolecular reactions or rearrangement of the nitrene intermediate. |

Other Advanced Characterization Methods

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, it is possible to calculate the positions of all atoms in the molecule and the crystal packing, providing precise information on bond lengths, bond angles, and intermolecular interactions. carleton.edu

For a molecule like this compound, a successful crystal structure analysis would provide invaluable information:

Conformation: The precise spatial arrangement of the atoms, including the torsion angles of the carbon backbone and the orientation of the azide and hydroxyl groups.

Bond Parameters: Accurate measurements of the bond lengths and angles within the molecule, particularly within the azide group (N=N=N), which can offer insights into its electronic structure and stability.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the hydroxyl group of one molecule and the azide or hydroxyl group of another) and other non-covalent interactions that dictate how the molecules pack in the solid state. This information is crucial for understanding the physical properties of the material.

Research Findings:

As of the current literature, a single-crystal X-ray structure of this compound has not been reported. Obtaining suitable single crystals of small, potentially volatile, or thermally sensitive organic molecules can be challenging. However, crystallographic data from other small organic azides have provided fundamental insights into the geometry of the azide functional group. These studies consistently show a nearly linear N=N=N arrangement, with the terminal nitrogen-nitrogen bond being slightly shorter than the internal one.

Should a crystal structure of this compound be determined, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₄H₉N₃O | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | 8.5, 10.2, 7.1 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.4, 90 | The angles of the unit cell. |

| Volume (ų) | 595.2 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.295 | The theoretical density of the crystal. |

| Key Bond Length (N-N) | N1-N2: 1.24 Å, N2-N3: 1.12 Å | The lengths of the bonds within the azide group. |

| Key Bond Angle (N-N-N) | 172.5° | The angle of the azide functional group. |

| Hydrogen Bonding | O-H···N (intermolecular) | The presence and nature of significant intermolecular interactions. |

This detailed structural information is critical for computational modeling and for correlating the molecular structure with the observed physical and chemical properties, including its thermal stability.

The absence of specific studies on this molecule prevents the generation of a detailed and scientifically accurate article that adheres to the provided outline. Information regarding its molecular structure, quantum chemical properties, intermolecular interactions, conformational preferences, and the computational analysis of its reaction mechanisms, such as electrophilic cyclization or radical pathways, is not available in the searched resources.

Therefore, it is not possible to provide the requested in-depth article with data tables and detailed research findings for this compound at this time.

Computational and Theoretical Chemistry Studies of 1 Azido 2 Methylpropan 2 Ol

Prediction of Thermochemical Parameters

Thermochemical parameters are fundamental to characterizing the energy content and stability of a chemical compound. Computational models offer a reliable method for predicting these values for molecules like 1-Azido-2-methylpropan-2-ol.

Gas-Phase Enthalpy of Formation

Their work provides "best estimates" for the gas-phase enthalpies of formation of 1-azido-2-methylpropane and its isomer, 2-azido-2-methylpropane. dtic.mil These calculations indicate that an isomer with a tertiary azide (B81097) group has a gas-phase enthalpy of formation that is approximately 4 kcal/mol lower than its primary counterpart, suggesting greater stability for the tertiary azide. dtic.mil

Based on these findings for closely related structures, the gas-phase enthalpy of formation for this compound can be estimated. The presence of the hydroxyl group would further influence this value, and modern computational methods, such as G3 and G4 theories, are capable of providing accuracies within 1 kcal/mol for molecules of this size. nih.gov

Table 1: Estimated Gas-Phase Enthalpy of Formation for Azido-alkane Isomers This table is based on computational estimates for similar compounds and illustrates the expected trend.

| Compound | Isomer Type | Estimated ΔHf° (gas) (kcal/mol) |

| 1-Azido-2-methylpropane | Primary Azide | Reference Value |

| 2-Azido-2-methylpropane | Tertiary Azide | Reference Value - 4 |

| This compound | Primary Azide, Tertiary Alcohol | Estimated Value |

Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (ΔHvap) and sublimation (ΔHsub) are crucial for understanding the phase behavior of a compound. These parameters can be predicted using computational methods that relate molecular structure to intermolecular forces.

For this compound, the presence of both a polar azide group and a hydrogen-bonding hydroxyl group will lead to significant intermolecular attractions in the condensed phase. This would result in a relatively high enthalpy of vaporization compared to non-polar molecules of similar size.

Predictive models often use a group contribution approach or correlate ΔHvap with properties like boiling point and molecular surface area. For alcohols, there is a known correlation between the enthalpy of vaporization and the number of carbon atoms, as well as the degree of branching. acs.orgresearchgate.net The tertiary alcohol structure of this compound would influence its packing in the liquid and solid states, affecting these enthalpies.

Table 2: Factors Influencing Enthalpy of Vaporization and Sublimation

| Molecular Feature | Influence on Intermolecular Forces | Expected Effect on ΔHvap / ΔHsub |

| Azide Group (-N3) | Dipole-dipole interactions | Increase |

| Hydroxyl Group (-OH) | Hydrogen bonding | Significant Increase |

| Tertiary Alcohol Structure | Steric hindrance affecting packing | May slightly decrease compared to linear isomers |

Solvent Effects and Isomerism Studies

The chemical behavior of this compound is significantly influenced by its environment, particularly the solvent, and by its isomeric form.

Solvent Effects

The polarity of the solvent plays a critical role in the reactivity of organic azides. The azide group can participate in nucleophilic substitution reactions, and the mechanism (SN1 vs. SN2) can be influenced by the solvent's ability to stabilize charged intermediates or transition states.

For a primary azide like this compound, reactions at the azide group would be sensitive to solvent polarity.

Polar protic solvents (e.g., water, ethanol) can solvate both the azide anion (if used as a nucleophile in synthesis) and any potential carbocation intermediates, potentially favoring SN1 pathways if a good leaving group is present elsewhere in the molecule. However, for the azide group itself, these solvents can decrease its nucleophilicity through hydrogen bonding.

Polar aprotic solvents (e.g., DMSO, DMF) are known to enhance the nucleophilicity of anions like azide, making them effective for SN2 reactions. researchgate.net

Non-polar solvents generally disfavor reactions involving charged species.

The hydroxyl group in this compound can also engage in hydrogen bonding with solvent molecules, which will affect its solubility and the reactivity of the entire molecule.

Isomerism Studies

Isomerism is a key consideration for this compound, with several structural and conformational isomers being possible.

Structural Isomers: These isomers have the same molecular formula (C4H9N3O) but different connectivity. Examples include:

Positional Isomers: The azide and hydroxyl groups could be at different positions on the carbon skeleton (e.g., 2-Azido-2-methylpropan-1-ol, where the alcohol is primary). The relative stability of these isomers can be assessed using computational methods, which generally show that tertiary azides are more stable than primary ones. dtic.mil

Chain Isomers: The carbon skeleton itself could be different, though less common for a four-carbon chain.

Conformational Isomers: Due to rotation around single bonds, this compound can exist in various conformations. Theoretical studies can model the potential energy surface of the molecule to identify the most stable conformers. The interactions between the bulky azide and methyl groups, as well as potential intramolecular hydrogen bonding between the azide and hydroxyl groups, would be determining factors in the conformational preferences.

Advanced Applications of 1 Azido 2 Methylpropan 2 Ol in Organic Synthesis and Materials Science Research

Synthetic Intermediate for Nitrogen-Containing Compounds

As a synthetic intermediate, 1-Azido-2-methylpropan-2-ol serves as a precursor for a multitude of nitrogenous compounds. The azide (B81097) moiety is a stable and relatively unreactive functional group that can be selectively transformed into other nitrogen-containing groups, such as amines, or utilized in cycloaddition reactions to form heterocyclic systems.

Preparation of β-Amino Alcohols

β-amino alcohols are crucial structural motifs found in natural products, pharmaceuticals, and chiral ligands. diva-portal.orggaylordchemical.comorganic-chemistry.org The conversion of β-azido alcohols, such as this compound, into the corresponding β-amino alcohols is a fundamental and widely used transformation. chemrevlett.comorgchemres.org This is typically achieved through the reduction of the azide group. A variety of reducing agents can be employed for this purpose, offering chemists flexibility based on the substrate's compatibility and the desired reaction conditions. The resulting product from this compound is 1-Amino-2-methylpropan-2-ol, a valuable chiral building block.

Commonly used methods for the reduction of organic azides to primary amines include catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source) or reduction with reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (PPh₃) followed by hydrolysis (the Staudinger reaction). The choice of reagent can be critical to avoid side reactions and ensure high yields.

Table 1: Selected Reagents for the Reduction of this compound

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol (B129727), Room Temperature | 1-Amino-2-methylpropan-2-ol |

| LiAlH₄ | Tetrahydrofuran (THF), 0 °C to RT | 1-Amino-2-methylpropan-2-ol |

| PPh₃, then H₂O | THF/Water | 1-Amino-2-methylpropan-2-ol |

| NaBH₄, CoCl₂·6H₂O | Methanol, 0 °C to RT | 1-Amino-2-methylpropan-2-ol |

Synthesis of Carbohydrate Analogs and Nucleosides

Azido-functionalized molecules are extensively used in carbohydrate chemistry to synthesize analogs of natural sugars and nucleosides. springernature.comresearchgate.net These analogs are instrumental in studying biochemical pathways and developing therapeutic agents. nih.gov The azide group can serve as a stable precursor to an amine, a common functional group in bioactive carbohydrates like aminoglycosides. Alternatively, the azide allows for the conjugation of the carbohydrate moiety to other molecules, such as peptides or fluorescent labels, via click chemistry. springernature.com

While not a sugar itself, this compound can be used as a non-carbohydrate building block to create carbohydrate mimetics or as a linker to attach to a sugar core. For instance, the hydroxyl group of this compound could be glycosylated with a protected sugar, and the azide group could then be used for further modifications. This approach allows for the creation of novel structures with potential biological activity. The introduction of the bulky tert-butyl group from the this compound backbone can also influence the molecule's conformation and binding properties. nih.gov

Synthesis of Peptidomimetics and Pseudopeptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. Azido-functionalized building blocks are valuable tools in this field. Azido (B1232118) amino acids can be incorporated into peptide chains to enable specific modifications or to create cyclic, "stapled" peptides through intramolecular click reactions. peptide.comnih.gov

This compound can be used to synthesize pseudopeptides where its structure replaces a standard amino acid residue. The hydroxyl group can be derivatized to form an amide bond with an amino acid or peptide fragment, while the azide group remains available for further conjugation or transformation. This allows for the creation of novel peptide-like structures with altered conformational properties due to the gem-dimethyl group on the backbone.

Functionalization in Materials Science

The introduction of specific chemical functionalities onto the surfaces of materials or within polymer networks is crucial for creating advanced materials with tailored properties. The azide group is particularly useful for this purpose due to its stability and its specific reactivity in click chemistry.

Azide-Functionalized Polymers and Coatings

Surface modification and polymer functionalization are key areas in materials science for applications such as biocompatible coatings, sensors, and specialized adhesives. google.comnanosoftpolymers.com Introducing azide groups onto a polymer backbone or a material surface provides a versatile platform for subsequent covalent attachment of other molecules through the highly efficient azide-alkyne cycloaddition reaction. rsc.orgsigmaaldrich.com

This compound is an ideal reagent for this purpose. Its hydroxyl group provides a convenient handle for attaching it to various substrates. For example, it can be esterified with carboxylic acid groups on a polymer, reacted with isocyanates to form urethane (B1682113) linkages, or attached to surfaces that have been pre-functionalized with appropriate reactive groups. nih.gov Once the polymer or surface is decorated with the azide groups from this compound, it can be "clicked" with any alkyne-containing molecule, such as bioactive peptides, drugs, or fluorescent dyes, to create a functionalized material. researchgate.netmdpi.com This strategy has been widely used to prepare functional polymer coatings, nanoparticles for drug delivery, and biocompatible surfaces. nsf.govnih.gov

Development of Functional Dendritic Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The surface of a dendrimer can be functionalized with a variety of chemical groups, making them promising for applications in drug delivery, catalysis, and materials science. The synthesis of these complex architectures often relies on highly efficient and specific chemical reactions.

The azide group is a key functional group in the synthesis of dendritic structures, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". These reactions allow for the efficient coupling of azide-functionalized building blocks (dendrons) to an alkyne-functionalized core, or vice versa, to build up the dendritic structure generation by generation. While the use of azido-functionalized monomers is a well-established strategy in dendrimer synthesis, specific research detailing the use of this compound as a building block for functional dendritic architectures is not prominently featured in the available literature. Its tertiary nature could offer unique steric properties to the resulting dendrimer, but specific examples and detailed findings are not currently available.

Bioorthogonal Chemical Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions enable the study of biomolecules in their natural environment. The azide group is one of the most widely used bioorthogonal functional groups due to its small size, stability, and lack of reactivity with most biological molecules. wikipedia.org

The primary bioorthogonal reactions involving azides are:

Staudinger Ligation: A reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which then rearranges to form a stable amide bond.

Azide-Alkyne Cycloaddition: This can be either copper-catalyzed (CuAAC) or strain-promoted (SPAAC). SPAAC, in particular, is widely used in living systems as it does not require a toxic copper catalyst. wikipedia.org

The azide moiety in this compound makes it a potential tool for bioorthogonal applications. It could theoretically be used as a small molecule probe to be incorporated into biological systems and subsequently visualized or isolated. However, specific research demonstrating the application of this compound for these purposes is not readily found in scientific publications.

A key application of bioorthogonal chemistry is the selective labeling and modification of biomolecules such as proteins, glycans, and nucleic acids. This is typically achieved by introducing a bioorthogonal handle, like an azide, into a biomolecule through metabolic labeling or chemical modification. A probe molecule containing the complementary reactive group (e.g., a strained alkyne) and a payload (e.g., a fluorescent dye or a purification tag) can then be used to selectively attach to the biomolecule of interest.

While the azido group is a versatile tool for these modifications, the specific use of this compound for the selective modification of biomolecules has not been detailed in the available research literature. The properties of the tertiary alcohol and the steric hindrance around the azide group in this particular molecule would be important factors in its efficacy for such applications, but experimental data is lacking.

Precursors for Energetic Materials Research

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. This class of materials includes explosives, propellants, and pyrotechnics. The incorporation of nitrogen-rich functional groups, such as azides and nitro groups, is a common strategy for increasing the energy content and performance of these materials. The decomposition of organic azides typically produces nitrogen gas (N₂), a very stable molecule, which results in a highly exothermic process.

Azido-functionalized compounds are therefore of significant interest in the field of energetic materials. They can be used as energetic plasticizers, binders for polymer-bonded explosives, or as precursors to other high-nitrogen compounds. While there is extensive research on various organic azides for these purposes, specific studies on this compound as a precursor for energetic materials are not found in the public scientific literature. The thermal stability and decomposition kinetics of this specific compound would need to be experimentally determined to assess its potential in this field.

Future Research Perspectives and Emerging Methodologies

Advancements in Asymmetric Synthesis of Azido (B1232118) Alcohols

The asymmetric synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. chiralpedia.com For β-azido alcohols, achieving high enantioselectivity is crucial as the resulting chiral β-amino alcohols are valuable building blocks. The synthesis of an enantiomerically pure form of 1-Azido-2-methylpropan-2-ol, which contains a chiral tertiary alcohol center, presents a formidable challenge due to steric hindrance. researchgate.net Future research is expected to overcome this hurdle through several emerging strategies.

Catalytic enantioselective transformations are at the forefront of this effort. chiralpedia.com One promising avenue is the development of cooperative catalysis systems. Inspired by enzyme-cofactor interactions, a dual-catalyst approach combining a chiral organocatalyst with a chiral metal-azide complex could enable the highly enantioselective radical azidation of precursors like aldehydes, leading to heavily functionalized tertiary azides. acs.org DFT studies can aid in creating a favorable stereocontrol model by ensuring optimal chirality pairing between the two catalytic schemes.

Another key area is the advancement of hydrogen bonding phase-transfer catalysis (HB-PTC). nih.govacs.org While traditionally used for fluorination, recent studies have demonstrated its applicability for asymmetric azidation using inexpensive and safer azide (B81097) sources like sodium azide. nih.govresearchgate.net Research into novel chiral bisurea or similar hydrogen-bonding catalysts could facilitate the asymmetric ring-opening of prochiral meso-epoxides or the desymmetrization of other suitable precursors to yield chiral tertiary azido alcohols with high enantiomeric excess. acs.orgresearchgate.net Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the starting material (e.g., using a ruthenium catalyst), could be a powerful tool for transforming racemic β-azido alcohols into single enantiomers in high yield. nih.gov

| Asymmetric Synthesis Strategy | Description | Potential Application for this compound |

| Cooperative Catalysis | Utilizes both a chiral organocatalyst and a chiral metal complex to enhance stereoinduction in radical reactions. acs.org | Enantioselective azidation of a suitable aldehyde or ketone precursor to construct the chiral tertiary carbon center. |